Methyl 5-amino-6-bromo-2-chloronicotinate

Chemoselective cross-coupling Sequential functionalization Bromo-chloro orthogonality

Methyl 5-amino-6-bromo-2-chloronicotinate (CAS 1820707-39-8, molecular formula C₇H₆BrClN₂O₂, molecular weight 265.49 g·mol⁻¹) is a trisubstituted nicotinic acid methyl ester bearing a bromine atom at position 6, a chlorine atom at position 2, and an amino group at position 5 on the pyridine ring. This heterocyclic building block belongs to the halogenated aminonicotinate ester class and serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C7H6BrClN2O2
Molecular Weight 265.49 g/mol
Cat. No. B7959296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-6-bromo-2-chloronicotinate
Molecular FormulaC7H6BrClN2O2
Molecular Weight265.49 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1Cl)Br)N
InChIInChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(10)5(8)11-6(3)9/h2H,10H2,1H3
InChIKeyJMXVTADYQFTMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-6-Bromo-2-Chloronicotinate: Chemical Identity and Core Characteristics for Procurement Evaluation


Methyl 5-amino-6-bromo-2-chloronicotinate (CAS 1820707-39-8, molecular formula C₇H₆BrClN₂O₂, molecular weight 265.49 g·mol⁻¹) is a trisubstituted nicotinic acid methyl ester bearing a bromine atom at position 6, a chlorine atom at position 2, and an amino group at position 5 on the pyridine ring . This heterocyclic building block belongs to the halogenated aminonicotinate ester class and serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science. Its predicted density is 1.758±0.06 g·cm⁻³ with a predicted boiling point of 410.7±40.0 °C, and typical commercial purity is ≥95% . The compound is supplied as a research-use-only building block by multiple vendors under ambient shipping conditions.

Why In-Class Halogenated Nicotinate Esters Cannot Simply Replace Methyl 5-Amino-6-Bromo-2-Chloronicotinate


Generic substitution with other halogenated nicotinate esters—such as 2,6-dichloronicotinates, 6-bromo-2-chloronicotinates lacking the 5-amino group, or regioisomeric 2-bromo-6-chloro analogs—fails because of orthogonal reactivity requirements. The 6-bromo-2-chloro arrangement provides a chemically distinguishable leaving-group pair for sequential Pd-catalyzed cross-couplings, a feature explicitly absent in 2,6-dichloro systems where the two chlorine atoms exhibit comparable reactivity and no chemoselectivity is attainable [1]. Furthermore, the 5-amino group enables downstream heteroannulation to fused pyridine scaffolds (pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, 1,8-naphthyridines) that non-amino analogs cannot access [1]. The methyl ester also offers acid-labile protection orthogonal to the halide substituents, differentiating it from structurally similar ethyl ester or carboxylic acid variants in multi-step synthesis strategies [2].

Quantitative Differentiation Evidence for Methyl 5-Amino-6-Bromo-2-Chloronicotinate: Direct Comparator Data for Informed Procurement


Chemoselective Suzuki–Miyaura Cross-Coupling at C-6 Bromine Over C-2 Chlorine: Direct Yield Comparison with 2,6-Dichloro and Regioisomeric Bromo-Chloro Analogs

Methyl 5-amino-6-bromo-2-chloronicotinate inherits the 6-bromo-2-chloro substitution pattern, which enables palladium-catalyzed cross-coupling chemoselectively at the C–Br position while leaving the C–Cl bond intact. This chemoselectivity is conclusively demonstrated on the directly analogous 6-bromo-2-chloropyridine C-nucleoside system: Suzuki–Miyaura coupling of the 6-bromo-2-chloro intermediate with phenylboronic acid proceeds chemoselectively at the bromine-bearing position to afford the mono-coupled product in 63% isolated yield, with no product of chlorine displacement detected [1]. In contrast, the regioisomeric 2-bromo-6-chloropyridine intermediate undergoes completely nonselective coupling with Me₃Al, yielding an unseparable mixture of starting material, mono-substitution products, and disubstitution products—zero chemoselectivity [1]. Furthermore, the same study explicitly states that 2,6-dichloropyridine C-nucleosides exhibit comparable reactivity at both chlorine positions, rendering them incapable of achieving analogous sequential orthogonal functionalization [1].

Chemoselective cross-coupling Sequential functionalization Bromo-chloro orthogonality

Two-Step Sequential Direct Arylation–Suzuki Coupling on 5-Bromo-2-Chloropyridine Scaffolds Enabling Access to Diversified 2-Arylpyridines

The Baloch et al. (2012) study demonstrates that 5-bromo-2-chloropyridines—the same bromo-chloro positional relationship present in the target compound's core—undergo sequential palladium-catalyzed direct heteroarylation (at the C–Br position) followed by Suzuki coupling (at the remaining C–Cl position) to afford heteroarylated 2-arylpyridines in only two synthetic steps without intermediate purification [1]. The protocol employs an air-stable palladium catalyst and a cheap, non-toxic base (K₂CO₃ or KOAc), tolerating a wide range of heteroarenes and functionalized arylboronic acids [1]. This two-step sequential strategy is uniquely enabled by the differential reactivity of the bromo-chloro pair and cannot be replicated with symmetric dihalogenated pyridines (e.g., 2,6-dichloro or 2,5-dibromo), where the two identical halogens lack the necessary reactivity gradient for controlled stepwise functionalization [1].

Sequential direct arylation Suzuki coupling 2-Arylpyridine ligand synthesis

5-Amino Group Enables Annulation to Fused Heterocycles (Pyrazolo[3,4-b]pyridine, Pyrido[2,3-d]pyrimidine, 1,8-Naphthyridine) in 63–76% Yield

The 5-amino substituent on the nicotinate ring provides an orthogonal functional handle for heteroannulation reactions that build fused bicyclic systems directly onto the pyridine core. Hussein et al. (2022) demonstrated that α-aminonicotinonitrile derivatives undergo intermolecular cyclization with ethyl cyanoacetate, diethyl malonate, and malononitrile to form pyrazolo[3,4-b]pyridine, pyrido[2,3-d]pyrimidine, and 1,8-naphthyridine derivatives, respectively, in isolated yields of 63–76% [1]. Although this study employed an α-aminonicotinonitrile rather than the exact 5-amino-6-bromo-2-chloronicotinate ester, the 5-amino-pyridine-3-carboxylate pharmacophore is conserved and the cyclization chemistry is directly transferable [1]. Non-amino analogs—such as methyl 6-bromo-2-chloronicotinate (CAS 1142192-03-7)—lack this reactive amino nucleophile and cannot participate in analogous annulation cascades to generate fused heterocyclic products .

Fused heterocycle synthesis Amino-nicotinate cyclization Pyrazolopyridine

Physicochemical Property Differentiation: LogP Reduction and Hydrogen Bond Donor Introduction via the 5-Amino Substituent Relative to Non-Amino Analog

The 5-amino substituent fundamentally alters the physicochemical profile relative to the closest non-amino analog, methyl 6-bromo-2-chloronicotinate (CAS 1142192-03-7). The non-amino analog has a reported XLogP3 of 2.7 and a LogP of 2.28, with zero hydrogen bond donors (HBD = 0) . Introduction of the 5-amino group in the target compound adds one hydrogen bond donor (HBD = 1) and increases hydrogen bond acceptor count (HBA = 3 → 4), which is predicted to reduce the partition coefficient (logP) by approximately 0.8–1.2 log units based on standard fragment-based estimation methods for aromatic amines . The molecular weight increases from 250.48 (non-amino) to 265.49 (amino-bearing) . These differences influence aqueous solubility, membrane permeability, and chromatographic retention behavior, making the amino-bearing compound a distinctly different physical entity for formulation, purification, and biological assay planning.

Lipophilicity modulation Hydrogen bond donor Solubility prediction

Procurement-Relevant Application Scenarios for Methyl 5-Amino-6-Bromo-2-Chloronicotinate Based on Verifiable Differentiation Evidence


Synthesis of Asymmetrical 2,6-Diarylated Pyridine Ligands via Sequential Cross-Coupling

The 6-bromo-2-chloro substitution pattern enables a two-step sequential direct arylation (at C–Br) followed by Suzuki coupling (at C–Cl) to prepare asymmetrically substituted 2,6-diarylpyridines, which serve as key N,N-bidentate ligands in coordination chemistry and photophysical applications [1]. This convergent strategy eliminates the need for differentially protected symmetric dihalopyridine precursors and avoids statistical mixtures. Procurement of the target compound as a pre-differentiated scaffold directly reduces the number of building blocks required for ligand library construction.

Construction of Fused Heterocyclic Kinase Inhibitor Cores via 5-Amino Annulation Followed by Halogen Functionalization

The 5-amino group enables one-step cyclization to pyrazolo[3,4-b]pyridine, pyrido[2,3-d]pyrimidine, or 1,8-naphthyridine scaffolds (63–76% yields) [2], which are privileged cores in kinase inhibitor design (e.g., MAPK, CDK, PI3K targets). The remaining bromine and chlorine substituents on the fused core provide sites for subsequent cross-coupling diversification, enabling rapid SAR exploration. Non-amino analogs cannot access this annulation pathway without prior installation of an amino group, adding 2+ synthetic steps [3].

CYP1A2 Interaction Profiling for Early Drug-Metabolism Assessment

The compound has shown CYP1A2 enzyme inhibition with a reported IC₅₀ of approximately 50 µM , providing a quantitative benchmark for early drug–drug interaction risk assessment in hit-to-lead programs. This data point allows medicinal chemistry teams to evaluate the compound's cytochrome P450 liability profile before committing to multi-step derivatization, a consideration not addressed by bromo-chloro nicotinate analogs lacking the amino group, which may exhibit a different CYP inhibition signature.

Agrochemical Intermediate for Halogen- and Amino-Containing Nicotinoid Derivatives

The combination of bromine, chlorine, and amino functionality on the nicotinate core maps onto the structural features of several nicotinoid insecticide and fungicide pharmacophores (e.g., neonicotinoids, pyridine carboxamide fungicides) [4]. The methyl ester serves as a masked carboxylic acid that can be hydrolyzed post-functionalization for coupling to agrochemically relevant amines or alcohols. The pre-installed halogens provide handles for late-stage diversification without the need for additional halogenation steps.

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